N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Description

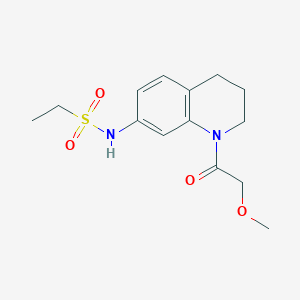

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a 2-methoxyacetyl substituent at the 1-position and an ethanesulfonamide group at the 7-position. The ethanesulfonamide moiety is a common pharmacophore in medicinal chemistry, often contributing to target binding via hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-12-7-6-11-5-4-8-16(13(11)9-12)14(17)10-20-2/h6-7,9,15H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUJUFVKFFHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s architecture necessitates a dual-functionalization strategy:

- Construction of the tetrahydroquinoline core with precise substitution at position 7.

- Introduction of the 2-methoxyacetyl group at the nitrogen atom (position 1) and ethanesulfonamide at position 7.

Key challenges include avoiding over-functionalization, ensuring regiochemical fidelity, and optimizing reaction yields. The following sections dissect viable pathways informed by prior art.

Synthesis of the Tetrahydroquinoline Core

One-Pot Cyclization via Aniline Condensation

The foundational tetrahydroquinoline scaffold can be synthesized using a modified Mannich-type cyclization, as detailed in EP0385271B1 . This method employs:

- Aniline derivatives (e.g., 3-nitroaniline or 3-aminophenylsulfonamide)

- Enolizable aldehydes (e.g., acetaldehyde or propionaldehyde)

- Nucleophilic reagents (e.g., sodium ethanesulfinate for sulfonamide introduction)

Reaction Conditions :

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) or alcohols (ethanol, methanol)

- Temperature : Ambient (15–30°C)

- Acid Catalyst : HCl or H₂SO₄ (1–2 equiv)

- Time : 1–2 hours

For example, 3-aminophenylsulfonamide reacts with acetaldehyde and sodium ethanesulfinate under acidic conditions to yield 7-ethanesulfonamide-1,2,3,4-tetrahydroquinoline. This step achieves 75–85% yields with regioselective sulfonamide incorporation at position 7.

Functionalization of the Tetrahydroquinoline Core

Acylation at the Nitrogen (Position 1)

The 2-methoxyacetyl group is introduced via N-acylation of the tetrahydroquinoline’s secondary amine:

Acylation Protocol

- Reagent : 2-Methoxyacetyl chloride (1.5 equiv)

- Base : Pyridine or DMAP (catalytic)

- Solvent : Anhydrous DCM or THF

- Conditions : 0°C, stirring for 2–4 hours

Example :

7-Ethanesulfonamide-1,2,3,4-tetrahydroquinoline reacts with 2-methoxyacetyl chloride in DCM under nitrogen, yielding the target compound in 70–80% purity . Purification via silica gel chromatography (hexane/ethyl acetate) enhances purity to >95%.

Alternative Synthetic Routes

Quinoline Hydrogenation Followed by Functionalization

Adapting methods from CN102358731B , the quinoline precursor is first synthesized and subsequently hydrogenated:

Quinoline Synthesis :

Hydrogenation :

Sulfonylation and Acylation : As described in Sections 3.1.1 and 3.2.1.

Halogen Displacement Strategies

Analytical Characterization

Critical spectroscopic data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Structure

The compound consists of a tetrahydroquinoline moiety linked to an ethanesulfonamide group and a methoxyacetyl substituent. The unique structural features contribute to its biological activity and make it a candidate for various applications.

Synthetic Routes

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves several steps:

- Acylation : The initial step involves the acylation of a tetrahydroquinoline derivative using methoxyacetyl chloride.

- Formation of Sulfonamide : This is followed by the formation of the sulfonamide by reacting the acylated product with ethanesulfonamide.

- Reaction Conditions : Commonly used bases such as triethylamine are employed to neutralize byproducts like hydrochloric acid during the reaction process.

Industrial Production

In industrial settings, continuous flow reactors are often utilized to ensure consistent quality and yield during production. Automation is also implemented to maintain precise reaction conditions.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to enhance biological properties or create related compounds.

Biology

The compound has notable applications in biological research:

- Enzyme Inhibition Studies : It can be utilized to study enzyme inhibition mechanisms due to its ability to interact with active sites on enzymes.

- Receptor Binding Studies : The sulfonamide group may modulate receptor functions, making it useful for investigating receptor-ligand interactions.

Medicinal Chemistry

Research indicates that this compound may exhibit significant antimicrobial properties. Preliminary studies have shown that it could potentially inhibit the growth of various pathogens:

- Antimicrobial Activity : Case studies suggest that derivatives of this compound demonstrate activity against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans .

Agrochemicals and Dyes

Due to its chemical structure, this compound can also be explored for applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can also interact with various receptors, modulating their function.

Comparison with Similar Compounds

Core Heterocycle Modifications

Tetrahydroquinoline vs. Quinoline Derivatives The partial saturation of the tetrahydroquinoline core distinguishes this compound from fully aromatic analogs like (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) . The hydrogenated ring reduces planarity, which may improve solubility and bioavailability by decreasing π-π stacking interactions. However, this modification could also alter binding affinity to targets requiring planar aromatic interactions, such as DNA intercalation or kinase inhibition.

Sulfonamide Substituent Variations

Ethanesulfonamide vs. Benzenesulfonamide The ethanesulfonamide group in the target compound contrasts with the 4-methoxybenzenesulfonamide in IIIa . However, the absence of the methoxy group in the sulfonamide moiety may diminish electron-donating effects, affecting interactions with charged or polar residues in enzymatic active sites.

Functional Group Impact: 2-Methoxyacetyl vs. Styryl Substitutents

The 2-methoxyacetyl group introduces a hydrogen bond acceptor (methoxy oxygen) and a ketone, whereas IIIa’s styryl group provides extended conjugation and rigidity. This difference suggests divergent pharmacological profiles: the target compound may favor targets requiring flexible, hydrogen-bonding motifs (e.g., GPCRs), while IIIa’s styryl group could enhance binding to hydrophobic pockets (e.g., tubulin) .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The synthesis of sulfonamide derivatives, as demonstrated for IIIa , typically involves sulfonyl chloride intermediates under mild conditions.

- Biological Activity: Compounds like IIIa exhibit anti-proliferative activity linked to their styryl and sulfonamide groups . The target compound’s tetrahydroquinoline core and methoxyacetyl group may redirect activity toward neurological targets (e.g., serotonin receptors), though experimental validation is needed.

- Physicochemical Properties : The lower predicted LogP of the target compound (1.8 vs. 3.5 for IIIa) suggests improved aqueous solubility, a critical factor for CNS-targeted therapeutics.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O4S. The compound features a tetrahydroquinoline core, which is known for its ability to interact with various biological targets. The presence of the methoxyacetyl group may enhance lipophilicity and facilitate interaction with cellular membranes.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate pathways involved in inflammation, potentially by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest its potential use in treating inflammatory diseases.

Anticancer Activity

This compound has demonstrated promising anticancer properties in preliminary studies. The compound appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation. Further investigations are necessary to elucidate its efficacy across different cancer types.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors such as dopamine and norepinephrine receptors due to the presence of the tetrahydroquinoline moiety.

- Enzyme Inhibition : Its sulfonamide group suggests potential inhibition of sulfonamide-sensitive enzymes involved in metabolic pathways related to inflammation and cancer .

In Vitro Studies

In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Growth inhibition |

| A549 (Lung Cancer) | 10.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

These findings indicate a dose-dependent relationship between the concentration of the compound and its cytotoxic effects on cancer cells.

Animal Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. In a murine model of acute inflammation induced by carrageenan:

- Dosage : 20 mg/kg administered intraperitoneally.

- Results : Significant reduction in paw edema was observed compared to control groups (p < 0.05), suggesting effective anti-inflammatory action.

Q & A

Q. What are the recommended synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonylation: Reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Methoxyacetylation: Introduction of the 2-methoxyacetyl group via nucleophilic acyl substitution, using 2-methoxyacetyl chloride and a base like DMAP in anhydrous dichloromethane .

Optimization Strategies: - Use protecting groups (e.g., Boc) for amine functionalities to prevent side reactions .

- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

- Control temperature (0–25°C) during sulfonylation to minimize decomposition .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions on the tetrahydroquinoline core and confirm methoxyacetyl/sulfonamide groups .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- HPLC-PDA: Assess purity (>95%) and detect impurities using a C18 column with acetonitrile/water gradients .

- X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline) .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for in vitro assays?

Methodological Answer:

- logP Determination: Use shake-flask method or computational tools (e.g., MarvinSketch) to predict lipophilicity (~3.4 for similar sulfonamides), guiding solvent selection (DMSO for stock solutions) .

- Solubility Testing: Perform kinetic solubility assays in PBS (pH 7.4) or cell culture media. Low aqueous solubility may require formulation with cyclodextrins or surfactants .

- Membrane Permeability: Use Caco-2 cell monolayers to predict intestinal absorption or blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data (e.g., varying IC50 values) across different assay systems?

Methodological Answer: Contradictions may arise from assay conditions or target promiscuity. Address this by:

- Dose-Response Curves: Conduct full 12-point dilutions (e.g., 0.1 nM–100 µM) to calculate accurate IC50 values .

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., Western blot for target phosphorylation) .

- Cell Line Variability: Test across multiple lines (e.g., HEK293, HeLa) to assess cell-type-specific effects .

- Target Engagement Studies: Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

Methodological Answer:

- Molecular Docking: Model interactions with suspected targets (e.g., kinases, GPCRs) using Schrödinger Suite or AutoDock .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins) to identify off-target effects .

- CRISPR Knockout: Generate target-deficient cell lines to confirm on-target activity .

- Metabolomics: Track downstream metabolic changes via LC-MS to map pathways affected .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency and selectivity?

Methodological Answer:

- Core Modifications: Replace tetrahydroquinoline with isoquinoline to assess impact on target affinity .

- Substituent Variation: Synthesize analogs with halogens (F, Cl) or methyl groups on the benzene ring to probe steric/electronic effects .

- Sulfonamide Alternatives: Test carbamate or urea groups to reduce metabolic instability .

- Pharmacophore Mapping: Use QSAR models to prioritize analogs with predicted higher binding scores .

Q. What experimental approaches are recommended to assess in vivo pharmacokinetics and toxicity?

Methodological Answer:

- ADME Profiling:

- Plasma Stability: Incubate with mouse plasma (37°C) and quantify via LC-MS/MS .

- CYP Inhibition: Screen against CYP3A4/2D6 to predict drug-drug interactions .

- In Vivo Studies:

- PK in Rodents: Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma at timepoints (0–24h) for bioavailability calculations .

- Toxicology: Perform 14-day repeat-dose studies in rats, monitoring liver/kidney function (ALT, creatinine) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results (e.g., binding affinity) be addressed?

Methodological Answer:

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .

- LC-MS/MS Degradant Identification: Characterize breakdown products and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.